molecular formula C8H9F2N B15272505 (1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine

Cat. No.: B15272505
M. Wt: 157.16 g/mol
InChI Key: VWIAOZWPEBAVMJ-MRVPVSSYSA-N
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Chemical Reactions Analysis

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(1S)-2-fluoro-1-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9F2N/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5,11H2/t8-/m1/s1

InChI Key

VWIAOZWPEBAVMJ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CF)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)F

Origin of Product

United States

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